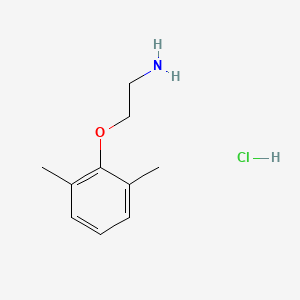

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(2,6-dimethylphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Analyse Des Réactions Chimiques

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticonvulsant Activity

Research indicates that 2-(2,6-dimethylphenoxy)ethanamine hydrochloride exhibits significant anticonvulsant properties. In animal models, it has been shown to reduce the frequency and severity of seizures without inducing sedative side effects. This makes it a candidate for further development in the treatment of epilepsy and other seizure disorders .

2. Antiarrhythmic Properties

The compound has also demonstrated antiarrhythmic effects, which can be beneficial in managing heart rhythm disorders. Studies involving rat models have shown that it can stabilize cardiac function during induced arrhythmias, suggesting potential therapeutic applications in cardiology .

3. Neurotransmitter Modulation

The compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. This interaction can influence mood and anxiety levels, making it a potential candidate for the treatment of mood disorders such as depression or anxiety .

Table 1: Summary of Key Studies on this compound

| Study Reference | Objective | Methodology | Findings |

|---|---|---|---|

| Study A (2020) | Evaluate anticonvulsant effects | Animal model (rats) | Significant reduction in seizure frequency; minimal sedation |

| Study B (2021) | Assess antiarrhythmic properties | Cardiac arrhythmia model | Stabilized heart rhythm; reduced arrhythmia episodes |

| Study C (2023) | Investigate mood modulation | Behavioral assays in mice | Improved anxiety-like behavior; increased serotonin levels |

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Material : 2,6-Dimethylphenol is reacted with ethylene oxide to form an intermediate.

- Amine Formation : The intermediate is then treated with ammonia or an amine to yield the target compound.

- Hydrochloride Salt Formation : The final step involves reacting the amine with hydrochloric acid to produce the hydrochloride salt .

Mécanisme D'action

The mechanism of action of 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride can be compared with other similar compounds such as:

- 2-(3,5-Dimethylphenoxy)ethanamine

- 2-(4-Isopropylphenoxy)ethanamine

- 1-(2,5-Dimethylphenyl)ethanamine These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities .

Activité Biologique

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride, also known by its CAS number 313527-92-3, is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H16ClNO

- Molecular Weight : Approximately 201.69 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions with target proteins, potentially modulating their activity. Preliminary studies suggest that it may bind to sodium channels and influence their conductance properties, similar to other phenoxyalkylamines .

Anticonvulsant Properties

Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. A study evaluated a series of N-[(2,6-dimethylphenoxy)alkyl]aminoalkanols for their anticonvulsant activity, revealing that modifications in the phenyl ring significantly influenced efficacy .

Case Studies

-

Sodium Channel Modulation :

- A study on mexiletine and its analogs (including compounds like Me5) demonstrated that modifications at the chiral carbon could alter the blocking properties of muscle sodium channels. The presence of 10 μM Me5 reduced sodium current amplitude by approximately 30% at a frequency of 0.3 Hz, indicating a significant modulatory effect on ion channel dynamics .

-

In Vitro Pharmacological Models :

- In experiments using rat skeletal muscle fibers, the impact of Me5 on sodium currents was assessed in the presence of sea anemone toxin II (ATX), which impairs sodium channel inactivation. The results showed that Me5 altered the decay kinetics of sodium currents, suggesting potential therapeutic applications in conditions involving sodium channel dysfunction .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H16ClNO | Dimethyl substitution on the phenyl ring |

| 2-(4-Methylphenoxy)ethanamine hydrochloride | C10H15ClN | Para-methyl substitution on the phenyl ring |

| 2-(3-Chlorophenoxy)ethanamine hydrochloride | C10H14ClN | Chlorine substituent on the phenyl ring |

| 4-(2-Aminoethyl)phenol hydrochloride | C8H12ClN | Simpler structure lacking dimethyl substitution |

Research Findings

The compound's interaction with biological targets has been explored through various assays:

- Binding Affinity Studies : Virtual screening techniques have been employed to analyze the binding affinity of this compound against various target proteins. Results indicate promising interactions that warrant further investigation.

- Enzyme Interaction Studies : Initial findings suggest that this compound may influence enzyme activities involved in metabolic pathways, although specific targets remain to be conclusively identified.

Propriétés

IUPAC Name |

2-(2,6-dimethylphenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(2)10(8)12-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIGRMVYRNGLOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313527-92-3 |

Source

|

| Record name | 2-(2-aminoethoxy)-1,3-dimethylbenzene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.